molecular formula C6H10N3O4- B12530091 2-Piperidinecarboxylicacid, 1-(2-hydroxy-1-oxidodiazenyl)-

2-Piperidinecarboxylicacid, 1-(2-hydroxy-1-oxidodiazenyl)-

Cat. No.: B12530091
M. Wt: 188.16 g/mol
InChI Key: LADDOXYCSAAJIO-CLFYSBASSA-M
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Description

2-Piperidinecarboxylicacid, 1-(2-hydroxy-1-oxidodiazenyl)- is an organic compound with the molecular formula C6H11NO3. It is known for its role as a plant metabolite and a systemic acquired resistance (SAR) regulator. This compound is involved in the immune response of plants, particularly in coordinating with salicylic acid to establish systemic acquired resistance against pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Piperidinecarboxylicacid, 1-(2-hydroxy-1-oxidodiazenyl)- can be synthesized through the hydroxylation of pipecolic acid. The process involves the use of flavin-dependent monooxygenase1 (FMO1) which hydroxylates pipecolic acid to generate the compound . Another method involves the carbonylation of piperidine, followed by lactonization and subsequent acid hydrolysis .

Industrial Production Methods

Industrial production of 2-Piperidinecarboxylicacid, 1-(2-hydroxy-1-oxidodiazenyl)- typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinecarboxylicacid, 1-(2-hydroxy-1-oxidodiazenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxylicacid, 1-(2-hydroxy-1-oxidodiazenyl)- involves the induction of systemic acquired resistance (SAR) gene expression in plants. It amplifies immune signals and primes plants for enhanced defense activation. The compound interacts positively with salicylic acid signaling to ensure elevated plant immunity. Flavin-dependent monooxygenase1 (FMO1) functions downstream of pipecolic acid by hydroxylating it to generate the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperidinecarboxylicacid, 1-(2-hydroxy-1-oxidodiazenyl)- is unique due to its specific role in plant immunity and its ability to coordinate with salicylic acid to establish systemic acquired resistance. Its hydroxylated structure also distinguishes it from other similar compounds .

Properties

Molecular Formula

C6H10N3O4-

Molecular Weight

188.16 g/mol

IUPAC Name

(Z)-(2-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium

InChI

InChI=1S/C6H11N3O4/c10-6(11)5-3-1-2-4-8(5)9(13)7-12/h5,12H,1-4H2,(H,10,11)/p-1/b9-7-

InChI Key

LADDOXYCSAAJIO-CLFYSBASSA-M

Isomeric SMILES

C1CCN(C(C1)C(=O)O)/[N+](=N/[O-])/[O-]

Canonical SMILES

C1CCN(C(C1)C(=O)O)[N+](=N[O-])[O-]

Origin of Product

United States

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